![molecular formula C14H14ClN3O3S B1443648 2-Chloro-N-{4-[(pyridin-2-ylamino)-sulfonyl]phenyl}propanamide CAS No. 1365961-80-3](/img/structure/B1443648.png)
2-Chloro-N-{4-[(pyridin-2-ylamino)-sulfonyl]phenyl}propanamide
Overview
Description
2-Chloro-N-{4-[(pyridin-2-ylamino)-sulfonyl]phenyl}propanamide (CNP) is a small molecule that has been used in a variety of scientific research applications. It is a derivative of the amide group, which is composed of a carbonyl group and an amine group linked together by a single bond. CNP has been shown to have a wide range of biochemical and physiological effects, depending on the application.
Scientific Research Applications
Heterocyclic Synthesis and Biological Activity
- Thienopyridines Synthesis : A study detailed an efficient synthesis route for thieno[2,3-b]pyridine derivatives starting from acetoacetanilides. These compounds are crucial for developing pharmaceuticals due to their potential biological activities, including anticancer properties (Harb, Hussein, & Mousa, 2006).
- Anticancer Activity : Another research synthesized a series of novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides and evaluated their in vitro anticancer activity. Some of these compounds showed promising activity against leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015).
Synthetic Pathways and Derivatives
- Novel Syntheses : Research has focused on developing new synthetic routes to create various derivatives of related compounds, demonstrating their utility in producing biologically active molecules. For instance, novel synthetic pathways have been explored to create pyridine and pyrazole derivatives with potential biological activities (Hussein, Harb, & Mousa, 2008).
Material Science and Nonlinear Optical Materials
- Nonlinear Optical Materials : Studies have also looked into the use of sulfonamide derivatives in material science, particularly in creating nonlinear optical materials. These materials have applications in optoelectronics, such as in the development of photochromic gratings and second harmonic generation films (Kucharski, Ortyl, Janik, & Ahmadi-kandjani, 2010).
Antimicrobial and Surface Activity
- Antimicrobial Agents : Certain derivatives have been synthesized and tested for antimicrobial activity, demonstrating the potential of these compounds in developing new antimicrobial agents. This includes the synthesis of triazole derivatives with reported antimicrobial properties (El-Sayed, 2006).
properties
IUPAC Name |
2-chloro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c1-10(15)14(19)17-11-5-7-12(8-6-11)22(20,21)18-13-4-2-3-9-16-13/h2-10H,1H3,(H,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKOUDZUFUTPKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-{4-[(pyridin-2-ylamino)-sulfonyl]phenyl}propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



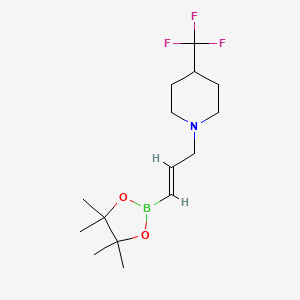
![N-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)-3-oxomorpholin-2-yl]acetamide](/img/structure/B1443571.png)



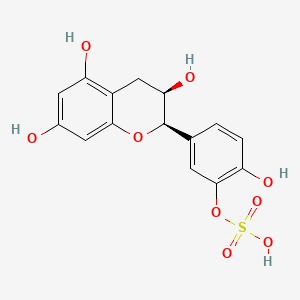
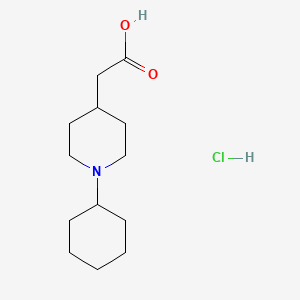
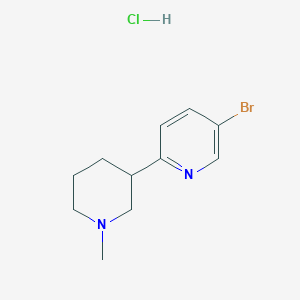
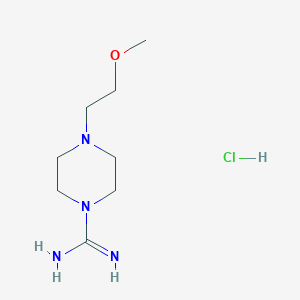
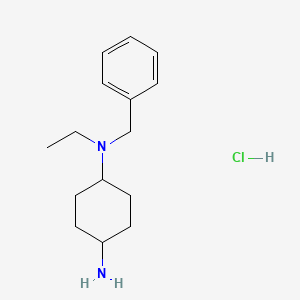
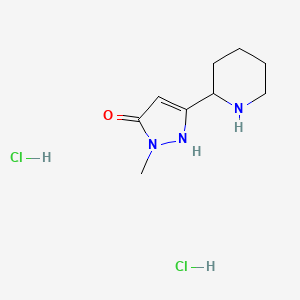
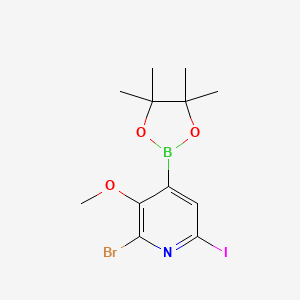
![5-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1443584.png)
![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1443588.png)